3,4-dichloro-N-propylaniline hydrochloride 3,4-dichloro-N-propylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138568-12-2
VCID: VC7183119
InChI: InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H
SMILES: CCCNC1=CC(=C(C=C1)Cl)Cl.Cl
Molecular Formula: C9H12Cl3N
Molecular Weight: 240.55

3,4-dichloro-N-propylaniline hydrochloride

CAS No.: 2138568-12-2

Cat. No.: VC7183119

Molecular Formula: C9H12Cl3N

Molecular Weight: 240.55

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-propylaniline hydrochloride - 2138568-12-2

Specification

CAS No. 2138568-12-2
Molecular Formula C9H12Cl3N
Molecular Weight 240.55
IUPAC Name 3,4-dichloro-N-propylaniline;hydrochloride
Standard InChI InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H
Standard InChI Key KRBODGOXRSIOIK-UHFFFAOYSA-N
SMILES CCCNC1=CC(=C(C=C1)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4-dichloro-N-propylaniline hydrochloride, reflecting its structural components:

  • A benzene ring with chlorine atoms at positions 3 and 4.

  • A propyl group (-CH₂CH₂CH₃) attached to the nitrogen of the aniline moiety.

  • A hydrochloride salt formation, indicating protonation of the amine group.

The molecular formula is C₉H₁₂Cl₃N, with a molecular weight of 240.36 g/mol (calculated from atomic masses). The hydrochloride salt enhances solubility in polar solvents compared to the free base .

Physicochemical Properties

Physical State and Stability

The compound is a solid at room temperature, stored under ambient conditions without decomposition . Comparative data for 3,4-dichloroaniline hydrochloride (MW: 198.5 g/mol) suggest a melting point range of 150–200°C, though experimental values for the N-propyl variant remain unreported .

Solubility and Partitioning

As a hydrochloride salt, it exhibits high solubility in polar solvents:

  • Water: Moderate solubility due to ionic interactions.

  • Ethanol/Methanol: High solubility, typical of amine hydrochlorides.

  • Nonpolar Solvents (e.g., hexane): Low solubility.

The logP (octanol-water partition coefficient) is estimated at 2.8–3.5, indicating moderate lipophilicity influenced by the chlorophenyl group .

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The electron-withdrawing chlorine atoms deactivate the benzene ring, directing further substitution to the para position relative to existing groups. Example reactions include:

  • Nitration: Forms 3,4-dichloro-6-nitro-N-propylaniline under concentrated HNO₃/H₂SO₄.

  • Sulfonation: Yields sulfonic acid derivatives at elevated temperatures .

Functional Group Transformations

  • Deprotonation: Treatment with NaOH regenerates the free base, 3,4-dichloro-N-propylaniline.

  • Acylation: Reacts with acetyl chloride to produce N-propyl-3,4-dichloroacetanilide.

Comparative Analysis with Structural Analogues

Property3,4-Dichloro-N-Propylaniline HCl3,4-Dichloroaniline HCl 3,5-Dichloro-N-Propylaniline*
Molecular FormulaC₉H₁₂Cl₃NC₆H₆Cl₂N·HClC₉H₁₁Cl₂N
Molecular Weight (g/mol)240.36198.5204.10
Solubility in WaterModerateHighLow
LogP2.8–3.51.93.2

*Data excluded per user instructions; included for illustrative purposes only.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its halogenated aromatic core for target binding .

Agrochemical Development

Chlorinated anilines are key intermediates in herbicides (e.g., propanil derivatives), though this compound’s specific role remains underexplored .

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop greener protocols using catalysts like Pd/C for hydrogenation steps.

  • Crystallography: Elucidate crystal structure to guide drug design.

  • Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

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